molecular formula C16H19NO4 B11682697 1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone

1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone

Cat. No.: B11682697
M. Wt: 289.33 g/mol
InChI Key: AUBNUSKWVBCELL-UHFFFAOYSA-N
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Description

1-{5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE is a synthetic organic compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring, a morpholine moiety, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: Starting from a suitable phenol derivative, the benzofuran core can be synthesized through cyclization reactions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions.

    Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions.

    Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzofuran ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-{5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The hydroxy and morpholine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The benzofuran ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 1-{5-HYDROXY-2-METHYL-4-[(PIPERIDIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE
  • 1-{5-HYDROXY-2-METHYL-4-[(PYRROLIDIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the benzofuran ring (morpholine vs. piperidine vs. pyrrolidine).
  • Bioactivity: These structural variations can lead to differences in biological activity and specificity towards molecular targets.
  • Uniqueness: 1-{5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1-BENZOFURAN-3-YL}ETHAN-1-ONE is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

1-[5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone

InChI

InChI=1S/C16H19NO4/c1-10(18)15-11(2)21-14-4-3-13(19)12(16(14)15)9-17-5-7-20-8-6-17/h3-4,19H,5-9H2,1-2H3

InChI Key

AUBNUSKWVBCELL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)C

Origin of Product

United States

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